![molecular formula C16H11NO3 B14367653 Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 92795-36-3](/img/structure/B14367653.png)
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry due to its diverse biological activities. This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to the benzoxazole core via an ethenyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems to ensure high yields and purity. For example, the use of magnetic solid acid nanocatalysts has been reported to provide good yields under reflux conditions .
化学反応の分析
Types of Reactions
Benzoxazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzoxazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert benzoxazole derivatives into their reduced forms.
Substitution: Substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can produce halogenated or nitrated benzoxazole derivatives .
科学的研究の応用
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
作用機序
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Similar compounds to benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- include other benzoxazole derivatives, such as:
- Benzoxazole-2-thiol
- 2-((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
Uniqueness
What sets benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- apart from other similar compounds is its unique structure, which combines the benzoxazole core with a benzodioxole moiety. This structural feature can impart distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
92795-36-3 |
|---|---|
分子式 |
C16H11NO3 |
分子量 |
265.26 g/mol |
IUPAC名 |
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2 |
InChIキー |
DPSXZXQPFAYPNZ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


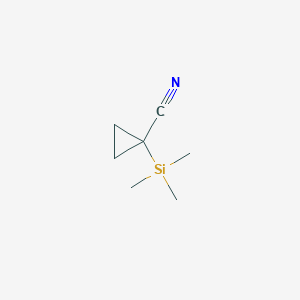
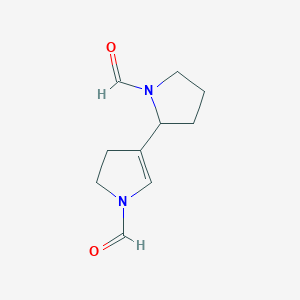
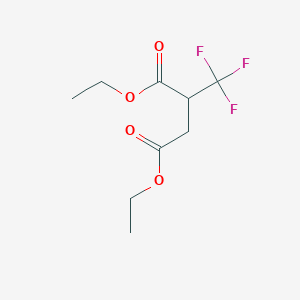
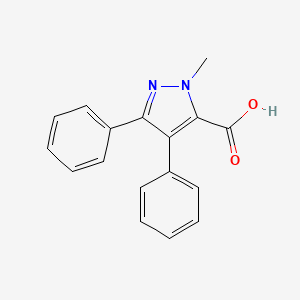
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
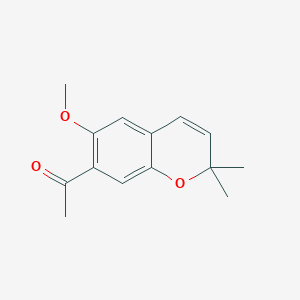
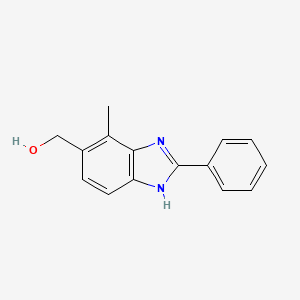
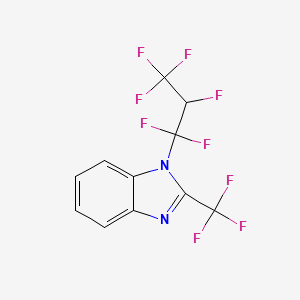
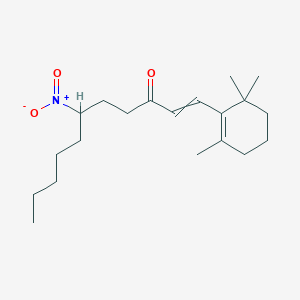
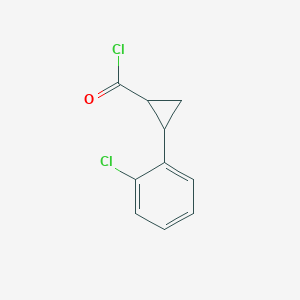
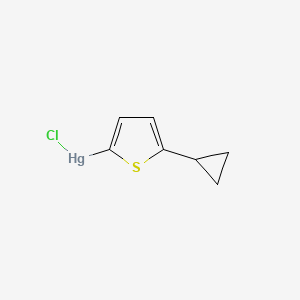
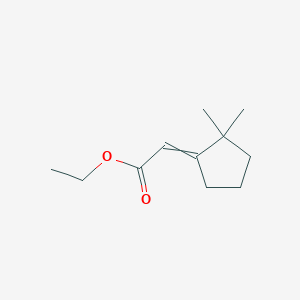
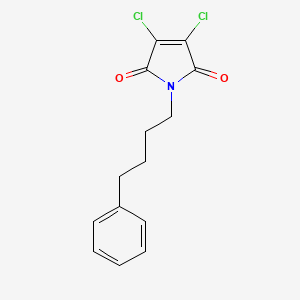
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
